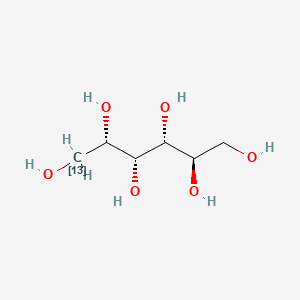
D-Glucose-6-13C-6-C-d2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound D-Glucose-6-13C-6-C-d2 is a stereoisomer of a hexose sugar derivative. This compound is characterized by the presence of deuterium and carbon-13 isotopes, which are often used in scientific research to trace metabolic pathways and study molecular interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucose-6-13C-6-C-d2 typically involves the use of isotopically labeled precursors. One common method is the hydrogenation of a suitable precursor in the presence of deuterium gas and a catalyst. The reaction conditions often include:
Temperature: 25-50°C
Pressure: 1-5 atm
Catalyst: Palladium on carbon (Pd/C)
Industrial Production Methods
Industrial production of this compound may involve the use of biotechnological methods, such as fermentation with genetically modified microorganisms that incorporate isotopically labeled substrates into the desired product. This method is advantageous for producing large quantities of the compound with high isotopic purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives or alkylated products.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound is used as a tracer in metabolic studies due to its isotopic labels. It helps in understanding the pathways and mechanisms of various biochemical reactions.
Biology
In biological research, the compound is used to study the metabolism of sugars and their derivatives. It is also used in the investigation of enzyme kinetics and substrate specificity.
Medicine
Industry
In the industrial sector, the compound is used in the synthesis of other isotopically labeled compounds, which are essential for various research and development activities.
Wirkmechanismus
The compound exerts its effects primarily through its interaction with enzymes and other proteins involved in metabolic pathways. The isotopic labels allow researchers to track the movement and transformation of the compound within biological systems, providing insights into the molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3R,4S,5S,6R)-6-[dideuterio(hydroxy)methyl]oxane-2,3,4,5-tetrol
- (3R,4S,5S,6R)-6-[hydroxy(113C)methyl]oxane-2,3,4,5-tetrol
- (3R,4S,5S,6R)-6-[dideuterio(hydroxy)methyl]oxane-2,3,4,5-tetrol
Uniqueness
The presence of both deuterium and carbon-13 isotopes in D-Glucose-6-13C-6-C-d2 makes it unique compared to other similar compounds. This dual isotopic labeling provides a more detailed and comprehensive understanding of the compound’s behavior in various chemical and biological systems.
Eigenschaften
CAS-Nummer |
478529-33-8 |
|---|---|
Molekularformel |
C6H12O6 |
Molekulargewicht |
183.16 g/mol |
IUPAC-Name |
(2R,3S,4R,5R)-6,6-dideuterio-2,3,4,5,6-pentahydroxy(613C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i2+1D2 |
InChI-Schlüssel |
GZCGUPFRVQAUEE-FWMJORRFSA-N |
SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
Isomerische SMILES |
[2H][13C]([2H])([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O |
Kanonische SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Synonyme |
D-Glucose-6-13C-6-C-2H2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![cis-N,N-Dibenzyl-tetrahydro-selenolo[3,4-d]imidazol-2(3H)-one](/img/structure/B583704.png)






